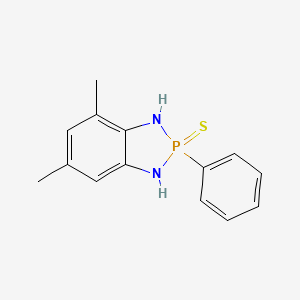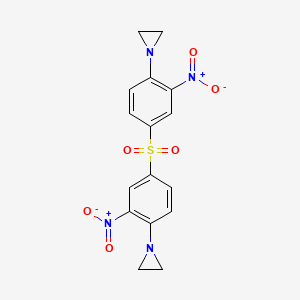
3,4-Epoxyoctane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Epoxyoctane is an organic compound with the molecular formula C₈H₁₆O. It is a type of epoxide, which is characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is known for its reactivity due to the strained ring structure, making it a valuable intermediate in various chemical reactions and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
3,4-Epoxyoctane can be synthesized through the epoxidation of alkenes. One common method involves the reaction of 3-octene with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which transfers an oxygen atom to the double bond of the alkene, resulting in the formation of the epoxide .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts, such as titanium silicalite, can further enhance the efficiency of the epoxidation process .
化学反应分析
Types of Reactions
3,4-Epoxyoctane undergoes various types of chemical reactions, including:
Ring-opening reactions: The strained three-membered ring of the epoxide is highly reactive and can be opened by nucleophiles, such as water, alcohols, and amines, leading to the formation of diols, ethers, and amino alcohols, respectively.
Oxidation: The compound can be further oxidized to form corresponding carbonyl compounds, such as aldehydes and ketones.
Reduction: Reduction of this compound can yield alcohols.
Common Reagents and Conditions
Nucleophiles: Water, alcohols, amines
Oxidizing agents: Potassium permanganate, osmium tetroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Diols: Formed from ring-opening reactions with water
Ethers: Formed from ring-opening reactions with alcohols
Amino alcohols: Formed from ring-opening reactions with amines
Carbonyl compounds: Formed from oxidation reactions
Alcohols: Formed from reduction reactions
科学研究应用
3,4-Epoxyoctane has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3,4-Epoxyoctane primarily involves its reactivity as an epoxide. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form a wide range of products .
相似化合物的比较
Similar Compounds
- 1,2-Epoxyoctane
- 2,3-Epoxyoctane
- 1,2-Epoxyhexane
- 1,2-Epoxybutane
Comparison
3,4-Epoxyoctane is unique due to the position of the epoxide ring on the carbon chain. This positioning affects its reactivity and the types of products formed during chemical reactions. For example, 1,2-Epoxyoctane and 2,3-Epoxyoctane have the epoxide ring closer to the end of the carbon chain, which can influence the steric and electronic properties of the compound, leading to different reaction outcomes .
属性
CAS 编号 |
27415-21-0 |
|---|---|
分子式 |
C8H16O |
分子量 |
128.21 g/mol |
IUPAC 名称 |
2-butyl-3-ethyloxirane |
InChI |
InChI=1S/C8H16O/c1-3-5-6-8-7(4-2)9-8/h7-8H,3-6H2,1-2H3 |
InChI 键 |
QKHUXWLXTLMABH-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1C(O1)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1E)-4-Methyl-N-{4-methyl-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentyl}-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentan-1-imine](/img/structure/B12810718.png)




![3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B12810757.png)






![(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B12810790.png)
